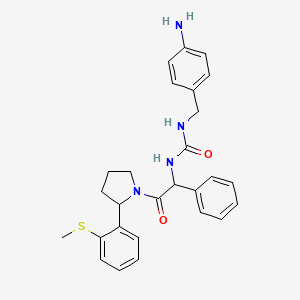
SMCypI C31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SMCypI C31 is a non-peptidic cyclophilin inhibitor with potent peptidyl-prolyl cis/trans isomerases inhibitory activity. It has shown pangenotypic anti-hepatitis C virus activity, making it a promising candidate for antiviral therapies .
Méthodes De Préparation
The synthesis of SMCypI C31 involves the preparation of a non-peptidic small molecule that effectively inhibits cyclophilin. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that result in the formation of a potent cyclophilin inhibitor .
Analyse Des Réactions Chimiques
SMCypI C31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are derivatives of this compound with modified chemical properties .
Applications De Recherche Scientifique
SMCypI C31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of cyclophilin and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of cyclophilin in cellular processes and viral replication.
Medicine: Investigated for its potential as an antiviral agent, particularly against hepatitis C virus and other flaviviruses.
Industry: Utilized in the development of new antiviral drugs and therapeutic agents
Mécanisme D'action
SMCypI C31 exerts its effects by inhibiting the activity of peptidyl-prolyl cis/trans isomerases, specifically cyclophilin A. This inhibition disrupts the interaction between cyclophilin A and nonstructural protein 5A, which is crucial for the replication of hepatitis C virus. By blocking this interaction, this compound effectively reduces viral replication and exhibits potent antiviral activity .
Comparaison Avec Des Composés Similaires
SMCypI C31 is unique compared to other cyclophilin inhibitors due to its non-peptidic nature and potent inhibitory activity. Similar compounds include:
Cyclosporine A: A well-known cyclophilin inhibitor with immunosuppressive properties.
Alisporivir: Another cyclophilin inhibitor with antiviral activity against hepatitis C virus.
Debio 025: A cyclophilin inhibitor with broad-spectrum antiviral activity
This compound stands out due to its high potency and specificity for cyclophilin A, making it a valuable tool for antiviral research and drug development.
Propriétés
Formule moléculaire |
C27H30N4O2S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea |
InChI |
InChI=1S/C27H30N4O2S/c1-34-24-12-6-5-10-22(24)23-11-7-17-31(23)26(32)25(20-8-3-2-4-9-20)30-27(33)29-18-19-13-15-21(28)16-14-19/h2-6,8-10,12-16,23,25H,7,11,17-18,28H2,1H3,(H2,29,30,33) |
Clé InChI |
VTRDNEOWTJUMQS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1C2CCCN2C(=O)C(C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




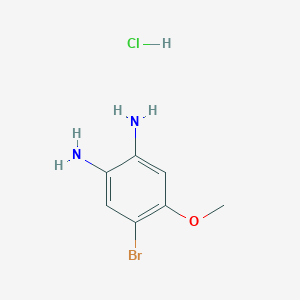

![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)

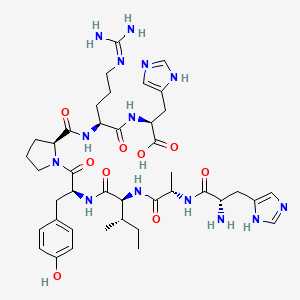
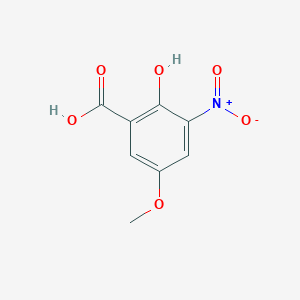
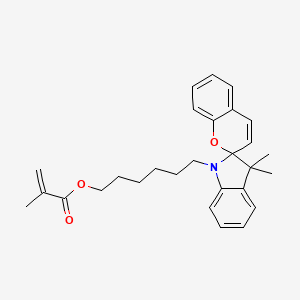
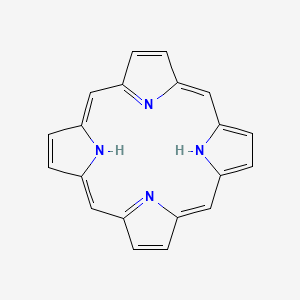
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)


